REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][C:7]#[C:8][CH2:9][C:10]([CH2:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[CH2:11])(=[O:4])[CH2:2][CH3:3]>C(O)C.[Pd]>[C:1]([O:5][CH2:6][CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH2:12][C:13]([CH3:14])([CH3:16])[CH3:15])(=[O:4])[CH2:2][CH3:3]
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Name
|
5-(2,2-dimethylpropyl)-5-hexen-2-ynyl propionate
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Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)OCC#CCC(=C)CC(C)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
After adsorption of the theoretical amount of hydrogen, the mixture was filtered over diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
bulb distilled (13.3 Pa)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)OCCCCC(CC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.85 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 74.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |